molecular formula C21H22N4O5S B2472914 ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate CAS No. 1324011-73-5

ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate

Cat. No. B2472914
CAS RN: 1324011-73-5
M. Wt: 442.49
InChI Key: KEXMPRDWYHZQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate, also known as Compound A, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A exerts its therapeutic effects through multiple mechanisms of action. In cancer research, ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. In inflammation research, ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB leads to the reduction of inflammation. In neurodegenerative disorder research, ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A reduces oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A inhibits the growth of cancer cells and induces apoptosis. In inflammation research, ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells to the site of inflammation. In neurodegenerative disorder research, ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A reduces oxidative stress and inflammation and protects neurons from damage.

Advantages and Limitations for Lab Experiments

Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A has several advantages for lab experiments, including its synthetic availability, stability, and specificity for its target enzymes. However, ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A. One potential direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A and to identify its potential targets in various diseases.

Synthesis Methods

Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The 4-chlorobenzoic acid is then reacted with ethyl 4-aminobenzoate to form ethyl 4-(4-chlorobenzamido)benzoate. The resulting compound is then reacted with 3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid to form ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A.

Scientific Research Applications

Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

ethyl 4-[[3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-4-30-21(27)15-7-11-16(12-8-15)22-19(26)18-14(3)23-24-20(18)31(28,29)25-17-9-5-13(2)6-10-17/h5-12,14,18,20,23-25H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQYVDRWAQPSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate

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